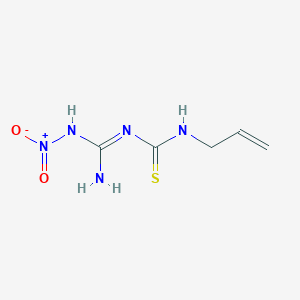
4-Iodo-1,2-dimethyl-1H-imidazole
Overview
Description
4-Iodo-1,2-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions The presence of an iodine atom at the fourth position and two methyl groups at the first and second positions makes this compound unique
Mechanism of Action
Target of Action
4-Iodo-1,2-dimethyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that imidazole derivatives may affect these biochemical pathways.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , suggesting that they can have various molecular and cellular effects.
Action Environment
It is known that the reaction conditions can affect the yield of imidazole derivatives .
Preparation Methods
The synthesis of 4-Iodo-1,2-dimethyl-1H-imidazole can be achieved through several methods:
Cross-Coupling Reactions: One common method involves the cross-coupling of 4-iodoaniline with 4-bromoimidazole.
Debus-Radziszewski Synthesis: This classical method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Chemical Reactions Analysis
4-Iodo-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, organometallic reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-1,2-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Iodo-1,2-dimethyl-1H-imidazole can be compared with other similar compounds such as:
4-Iodoimidazole: Lacks the methyl groups, making it less sterically hindered.
4-Iodo-1-methyl-1H-imidazole: Contains only one methyl group, affecting its reactivity and binding properties.
1-Benzyl-4-iodo-1H-pyrazole: A structurally similar compound with different electronic properties due to the presence of a benzyl group.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-iodo-1,2-dimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKFJFTXCFJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)
![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)



